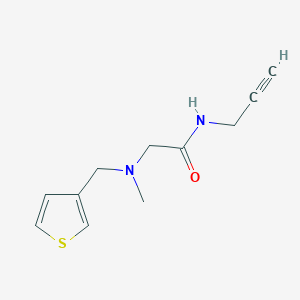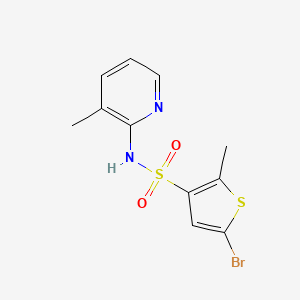
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylthiophene, followed by sulfonation to introduce the sulfonamide group. The final step involves coupling with 3-methylpyridin-2-amine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Applications De Recherche Scientifique
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects . The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-3-methyl-2-(2,2,2-trimethylacetamido)pyridine
- 5-bromo-2-methylpyridine
- 5-bromo-N-methyl-3-nitropyridin-2-amine
Uniqueness
Compared to similar compounds, 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide stands out due to its unique combination of a thiophene ring and a sulfonamide group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H11BrN2O2S2 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-7-4-3-5-13-11(7)14-18(15,16)9-6-10(12)17-8(9)2/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
QGNBWDBDNOOPSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(SC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


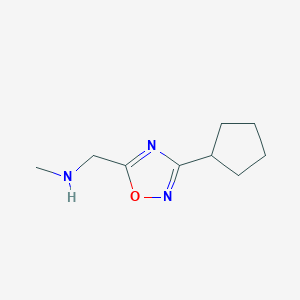
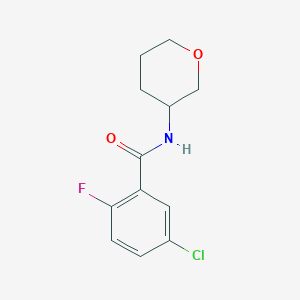
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

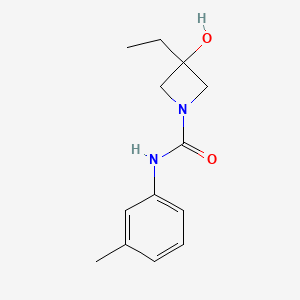
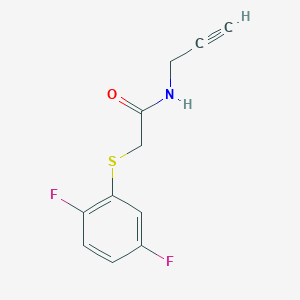
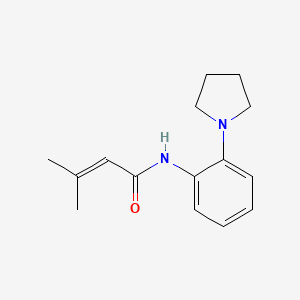
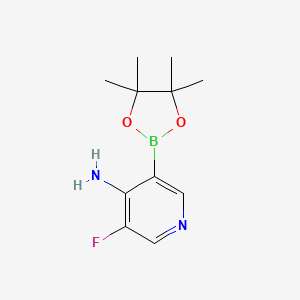
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
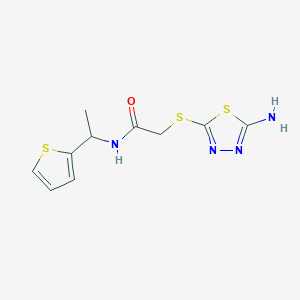
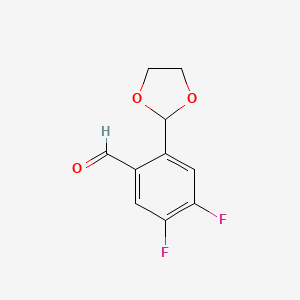
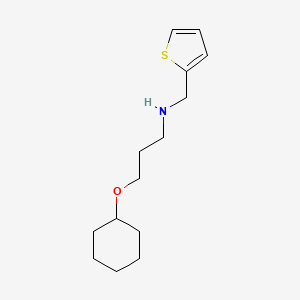
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
